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Compound of Interest

Compound Name: Dichloroacetylene

Cat. No.: B1204652

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties
of dichloroacetylene (C2Clz). The information is compiled from various databases and
computational studies to serve as a valuable resource for professionals in research, science,
and drug development. Dichloroacetylene is a highly reactive and explosive compound, and
understanding its thermodynamic stability is crucial for safe handling and for predicting its
behavior in chemical reactions.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for
dichloroacetylene in the gas phase. These values are essential for chemical process design,
safety analysis, and theoretical modeling.

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation
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Property Value (kJ/mol) Source(s)

Standard Molar Enthalpy of
Formation (AfH°gas) at 298.15  236.02 £ 0.74

Active Thermochemical Tables

ATCT)[1

K (ATeT)[1]

Active Thermochemical Tables
233.39£0.95

(ATcT)[2]

Active Thermochemical Tables
234.2+1.9

(ATcT)
226.60 + 14.00 2002Man:123 (estimate)
Standard Molar Gibbs Free

) 144.90 Joback Calculated Property[3]
Energy of Formation (AfG°)
Table 2: Standard Molar Entropy and Heat Capacity

Property Value Source(s)
Standard Molar Entropy (S°) at

272.03 J/mol-K webbook
298.15 K
Ideal Gas Heat Capacity See Table 3 for temperature- i

Cheméo[3]

(Cp,gas) dependent data

Table 3: Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature
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Temperature (K) Cp,gas (J/mol-K) Source

300.00 66.83 Cheméo[3]
400.00 73.19 Cheméol[3]
500.00 77.49 Cheméo[3]
600.00 80.52 Cheméo[3]
700.00 82.72 Cheméol[3]
800.00 84.38 Cheméo[3]
900.00 85.67 Cheméo[3]
1000.00 86.69 Cheméol[3]
1100.00 87.52 Cheméo[3]
1200.00 88.21 Cheméo[3]
1300.00 88.79 Cheméo[3]
1400.00 89.28 Cheméo[3]
1500.00 89.70 Cheméol[3]

Table 4: Bond Dissociation Energies

Detailed experimental values for the individual bond dissociation energies in
dichloroacetylene are not readily available. However, computational studies provide
estimates. It is important to note that these are theoretical values and should be used with an
understanding of their computational origin.

Bond Dissociation

Bond Method Source
Energy (kcal/mol)
Not explicitly found for
c=C plicrty ) )
C2Cl2
Not explicitly found for
C-Cl PHCIEY - -

C2Cl2
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Experimental and Computational Methodologies

Detailed experimental protocols for the determination of the thermochemical properties of
dichloroacetylene are not extensively documented in publicly available literature. The data
presented are often the result of compilations, theoretical calculations, or are cited from older,
less accessible sources. However, we can outline the general principles of the methods that
are typically employed for such determinations.

Synthesis of Dichloroacetylene for Thermochemical
Studies

A reliable synthesis of high-purity dichloroacetylene is a prerequisite for accurate
experimental measurements. A common laboratory-scale synthesis involves the
dehydrochlorination of trichloroethylene.[4][5]

General Protocol:

e Reaction Setup: A reaction vessel, typically a three-necked flask equipped with a stirrer, a
dropping funnel, and a reflux condenser, is charged with a suspension of a strong base, such
as potassium hydride (KH), in an anhydrous solvent like tetrahydrofuran (THF).

» Addition of Precursor: A solution of trichloroethylene in the same anhydrous solvent is added
dropwise to the stirred suspension at room temperature. A catalytic amount of methanol is
often required to initiate the reaction.[5]

o Reaction Monitoring: The reaction progress is monitored by observing the cessation of
hydrogen gas evolution.

o Work-up and Purification: The resulting mixture contains the desired dichloroacetylene in
solution, along with precipitated salts (e.g., KCI) and any unreacted starting materials. For
thermochemical studies, the dichloroacetylene would need to be carefully separated and
purified, likely through distillation under reduced pressure due to its explosive nature. It is
often used in situ to avoid isolation of the pure, unstable compound.[4][5]

Caution: Dichloroacetylene is explosive and should be handled with extreme care in a well-
ventilated fume hood behind a safety shield.
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Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of dichloroacetylene would typically be determined
indirectly using reaction calorimetry, for example, by measuring the enthalpy of a reaction

involving dichloroacetylene where the enthalpies of formation of all other reactants and
products are known.

General Calorimetry Workflow:

General Workflow for Reaction Calorimetry

Preparation

Prepare High-Purity Reactants Calibrate Calorimeter (e.g., with a standard reaction or electrical heater)

E%periment

Initiate Reaction in Calorimeter

:

Measure Temperature Change (AT)

l Calculation
\ 4

Calculate Heat of Reaction (q = C_cal * AT)

:

Calculate Molar Enthalpy of Reaction (AH_rxn)

:

Calculate Enthalpy of Formation (AfH°) using Hess's Law
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General workflow for determining the enthalpy of formation using reaction calorimetry.

Computational Determination of Thermochemical
Properties

Due to the hazardous nature of dichloroacetylene, computational chemistry methods are
invaluable for determining its thermochemical properties. Various high-level ab initio and
density functional theory (DFT) methods are employed.[6]

Computational Workflow:

Workflow for Computational Thermochemistry

Geometry Optimization

Optimize Molecular Geometry (e.g., B3LYP/6-311+G(d,p))

v Single-Point Energy Calculation

Calculate Vibrational Frequencies P Perform High-Level Single-Point Energy Calculations (e.g., G3, CBS-Q, CCSD(T))

The‘ 'mochemical Calculation

Calculate Zero-Point Vibrational Energy (ZPVE)

Y

Calculate Thermal Corrections to Enthalpy and Gibbs Free Energy

Y

Use Isodesmic Reactions to Calculate AfH® <&
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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